molecular formula C19H13F2N3O2S B6550712 N-(5-fluoro-2-methylphenyl)-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1040656-12-9

N-(5-fluoro-2-methylphenyl)-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

Cat. No.: B6550712
CAS No.: 1040656-12-9
M. Wt: 385.4 g/mol
InChI Key: VOCJSMPTXVKMGI-UHFFFAOYSA-N
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Description

This fluorinated acetamide derivative features a complex tricyclic core with fused thiadiazole and oxo groups, distinguishing it from simpler aromatic acetamides. Its structure includes a 5-fluoro-2-methylphenyl moiety and a bicyclic system (8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-5-yl), which likely influences its physicochemical properties and bioactivity.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2S/c1-10-5-6-11(20)7-13(10)23-15(25)8-24-9-22-17-16-12(21)3-2-4-14(16)27-18(17)19(24)26/h2-7,9H,8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCJSMPTXVKMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound's molecular formula is C25H19FN4O2SC_{25}H_{19}FN_{4}O_{2}S, with a molecular weight of 458.5 g/mol. The structure includes a fluorinated aromatic ring and a diazatricyclic core, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC25H19FN4O2S
Molecular Weight458.5 g/mol
CAS Number1223794-71-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The fluorine atoms enhance binding affinity and specificity towards target sites, potentially leading to inhibition of key enzymes such as thymidylate synthase (TS) and phospholipase D (PLD) .

Enzyme Inhibition

  • Thymidylate Synthase Inhibition : Similar to other fluorinated compounds like 5-fluorouracil, this compound may inhibit TS by forming a covalent bond with the enzyme, thus disrupting DNA synthesis .
  • Phospholipase D Inhibition : Preliminary studies suggest that it may also act as a potent inhibitor of PLD, which plays a critical role in various signaling pathways related to cancer progression .

Biological Activity Studies

Recent research has focused on the pharmacological assessment of compounds similar to this compound.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the inhibition of TS .
  • In Vivo Studies : Animal models treated with similar fluorinated compounds showed reduced tumor growth rates compared to controls, indicating potential efficacy in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous acetamide derivatives and heterocyclic systems, focusing on structural features, functional groups, and inferred properties.

Structural Analogues from Pharmacopeial Sources

Key compounds from Pharmacopeial Forum (2017) share acetamide backbones but differ in substituents and ring systems:

Compound ID Structure Highlights Key Differences vs. Target Compound Potential Applications
e, f, g, h Acetamides with diphenylhexan backbones and phenoxy groups Lack tricyclic thiadiazole core; simpler aliphatic chains Antifungal or antiviral agents (inferred from similar scaffolds)
m, n Bicyclic β-lactam systems with thiadiazolylthio groups Replace tricyclic core with β-lactam; retain sulfur heterocycles Antibacterial (e.g., cephalosporin analogs)

Insight: The target compound’s tricyclic system may enhance rigidity and binding specificity compared to aliphatic analogs (e.g., e–h), while its fluorine substitutions could improve metabolic stability over non-fluorinated β-lactams (e.g., m, n) .

Agrochemical Analogues

Pesticide chemicals like flumetsulam (triazolo-pyrimidine sulfonamide) and oxadixyl (methoxy-acetamide) share fluorinated or methyl-substituted aromatic groups but lack the tricyclic framework .

  • Flumetsulam : Uses a triazolo-pyrimidine core for herbicidal activity, contrasting with the target’s thiadiazole system.
  • Oxadixyl : Features a methoxy-acetamide group but targets plant pathogens via inhibition of RNA polymerase.

Reactivity and Stability via Lumping Strategy

The lumping strategy groups compounds with similar functional groups (e.g., fluorinated acetamides, sulfur heterocycles) to predict reactivity. For example:

  • Target Compound : Likely undergoes nucleophilic substitution at the acetamide carbonyl or electrophilic aromatic substitution at fluorine sites.
  • Lumped Group : Includes fluorinated β-lactams (e.g., m, n ) and agrochemicals (e.g., flumetsulam ), which share susceptibility to hydrolysis or photodegradation.

Table 1: Predicted Reactivity Pathways

Reaction Type Target Compound Lumped Analogues
Hydrolysis Moderate (stable tricyclic core) High (e.g., β-lactams)
Oxidative Degradation Low (fluorine stabilizes aryl groups) Moderate (e.g., oxadixyl )

Computational Predictions Using Hit Dexter 2.0

While direct data for the target compound are unavailable, tools like Hit Dexter 2.0 () enable comparisons of promiscuity risks:

  • Target Compound : Predicted low promiscuity due to rigid tricyclic structure, reducing off-target binding.
  • Analogs (e.g., aliphatic acetamides) : Higher promiscuity risk due to flexible backbones .

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